Aminocholine

Vue d'ensemble

Description

Aminocholine, also known as choline amide, is a compound that has been the subject of scientific research for several decades. It is a derivative of choline, an essential nutrient that is required for the proper functioning of the human body. Aminocholine has been studied for its potential applications in various fields, including medicine, agriculture, and industry. In

Applications De Recherche Scientifique

1. Plant Stress and Water-stress Studies

Aminocholine, specifically proline, increases significantly in plants under water stress. This makes proline a potential evaluating parameter for irrigation scheduling and for selecting drought-resistant plant varieties. Its rapid colorimetric determination is beneficial for analyzing numerous samples from field-grown materials (Bates, Waldren, & Teare, 1973).

2. Understanding Schizophrenia and Antipsychotic Treatment

Aminocholine's roles in amino acid and biogenic amine signatures are crucial in understanding schizophrenia. Changes in amino acids levels, including proline, in schizophrenia patients provide insights into the disease's pathophysiology and the impact of antipsychotic treatment (Parksepp et al., 2020).

3. Diabetes Mellitus and Metabolic Regulation

Aminocholine is significant in regulating metabolic processes in diabetes mellitus. Its ability to stimulate insulin secretion and reduce hyperglycemia makes it an area of interest for therapeutic applications (Savych et al., 2021).

4. Improving Plant Abiotic Stress Resistance

Aminocholine compounds like glycine betaine and proline play a role in enhancing plant resistance to various environmental stresses. Their accumulation in plants in response to drought, salinity, extreme temperatures, and other stresses is significant for maintaining enzyme and membrane integrity (Ashraf & Foolad, 2007).

5. Ovarian Cancer Screening and Biomarkers

Amino acids, including those in the aminocholine group, have potential as biomarkers in ovarian cancer screening. Their roles in histidine metabolism, tryptophan metabolism, and other metabolic pathways related to cancer growth highlight their significance in cancer research (Plewa et al., 2017).

6. Nutrition and Wound Healing

Proline, a part of the aminocholine group, is vital in protein synthesis, metabolism, nutrition, wound healing, and immune responses. It's particularly important in collagen and milk proteins, indicating its high physiological need during the life cycle (Wu et al., 2011).

7. Stress Regulation in Animals

Proline acts as a stress regulator in animals, including in the central nervous system of neonatal chicks. Its role in attenuating stress response makes it a subject of interest in neurobiology and animal physiology studies (Hamasu et al., 2009).

8. Yeast Stress Protection

In yeast, proline serves as a stress protectant. Engineered yeast strains that accumulate proline show enhanced tolerance to various stresses, including freezing, desiccation, and oxidation. This has implications for yeast-based industries and bioethanol production (Takagi, 2008).

Propriétés

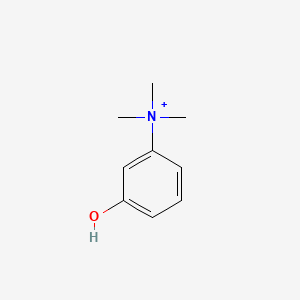

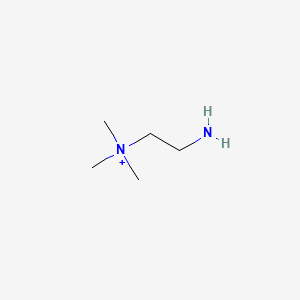

IUPAC Name |

2-aminoethyl(trimethyl)azanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H15N2/c1-7(2,3)5-4-6/h4-6H2,1-3H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMRGNVUDLXOZPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H15N2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70903796 | |

| Record name | NoName_4547 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70903796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Aminocholine | |

CAS RN |

38170-37-5 | |

| Record name | Aminocholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038170375 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[4-amino-6-methyl-5-(oxan-2-yloxy)oxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1220280.png)